4-((3-(Trifluoromethyl)phenoxy)methyl)piperidine
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Overview
Description
4-((3-(Trifluoromethyl)phenoxy)methyl)piperidine is a chemical compound characterized by its trifluoromethyl group and piperidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((3-(Trifluoromethyl)phenoxy)methyl)piperidine typically involves the reaction of 3-(trifluoromethyl)phenol with piperidine under specific conditions. The reaction can be carried out using a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve continuous flow reactors or batch reactors to ensure consistent quality and yield. The choice of solvent and catalyst may vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-((3-(Trifluoromethyl)phenoxy)methyl)piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, 4-((3-(Trifluoromethyl)phenoxy)methyl)piperidine is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique properties to the resulting compounds, making them valuable in various chemical processes.
Biology: In biological research, the compound is used to study the effects of trifluoromethyl groups on biological systems. It can be used as a probe to investigate the interactions between trifluoromethylated compounds and biological targets.
Medicine: The compound has potential applications in the development of pharmaceuticals. Its unique structure and properties make it a candidate for the synthesis of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its trifluoromethyl group enhances the properties of the resulting materials, making them more durable and resistant to degradation.
Mechanism of Action
The mechanism by which 4-((3-(Trifluoromethyl)phenoxy)methyl)piperidine exerts its effects depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to therapeutic effects. The trifluoromethyl group plays a crucial role in enhancing the compound's binding affinity and selectivity.
Comparison with Similar Compounds
4-(Trifluoromethyl)phenol
4-Fluoro-3-(trifluoromethyl)benzoyl chloride
Trifluoromethylated analogs of common pharmaceuticals (e.g., fluoxetine, celecoxib)
Uniqueness: 4-((3-(Trifluoromethyl)phenoxy)methyl)piperidine stands out due to its unique combination of the trifluoromethyl group and piperidine ring. This combination imparts distinct chemical and physical properties that are not found in other similar compounds.
Properties
IUPAC Name |
4-[[3-(trifluoromethyl)phenoxy]methyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)11-2-1-3-12(8-11)18-9-10-4-6-17-7-5-10/h1-3,8,10,17H,4-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEABYFKSUWDGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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